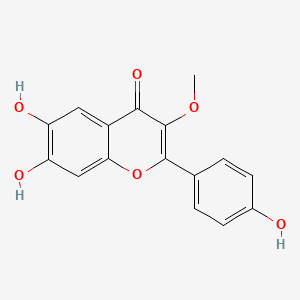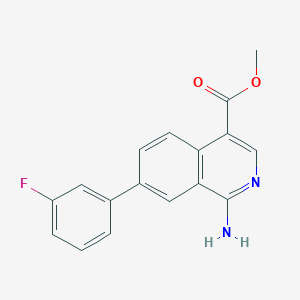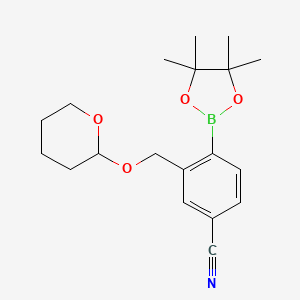
methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including esters, ketones, and dioxin rings, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate typically involves multi-step organic reactions. The process may start with the preparation of the dioxin ring, followed by the introduction of the acetoxy and oxobutanoyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as distillation, crystallization, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups or to increase the oxidation state of existing groups.
Reduction: Reduction reactions can convert ketones to alcohols or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of new compounds, and development of novel materials.
Biology: The compound may have biological activity, making it a candidate for research in drug discovery, enzyme interactions, and metabolic pathways.
Medicine: If the compound exhibits pharmacological properties, it could be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials, coatings, or chemical processes.
作用機序
The mechanism by which methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds to methyl (Z)-6-((4-acetoxy-2-(2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetyl)-3-oxobutanoyl)oxy)-4-methylhex-4-enoate include other esters, ketones, and dioxin derivatives. Examples might include:
- This compound analogs with different substituents.
- Compounds with similar dioxin ring structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical properties and reactivity
特性
分子式 |
C22H28O11 |
|---|---|
分子量 |
468.4 g/mol |
IUPAC名 |
methyl (Z)-6-[2-(2-acetyloxyacetyl)-4-(2,2-dimethyl-6-oxo-1,3-dioxin-4-yl)-3-oxobutanoyl]oxy-4-methylhex-4-enoate |
InChI |
InChI=1S/C22H28O11/c1-13(6-7-18(26)29-5)8-9-30-21(28)20(17(25)12-31-14(2)23)16(24)10-15-11-19(27)33-22(3,4)32-15/h8,11,20H,6-7,9-10,12H2,1-5H3/b13-8- |
InChIキー |
LWZXMQVWDSQPRS-JYRVWZFOSA-N |
異性体SMILES |
C/C(=C/COC(=O)C(C(=O)CC1=CC(=O)OC(O1)(C)C)C(=O)COC(=O)C)/CCC(=O)OC |
正規SMILES |
CC(=CCOC(=O)C(C(=O)CC1=CC(=O)OC(O1)(C)C)C(=O)COC(=O)C)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11832683.png)
![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
![1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B11832690.png)

![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)



![1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)-](/img/structure/B11832725.png)

![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)


![Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-](/img/structure/B11832762.png)
